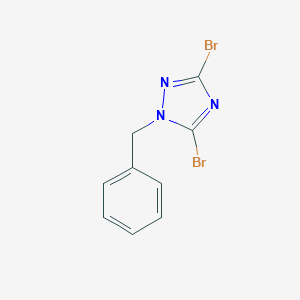

1-benzyl-3,5-dibromo-1H-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 17.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3,5-dibromo-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2N3/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSNCHAOAYRKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363062 | |

| Record name | 1-benzyl-3,5-dibromo-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819111 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

106724-85-0 | |

| Record name | 3,5-Dibromo-1-(phenylmethyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106724-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzyl-3,5-dibromo-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the core physicochemical properties of the molecule, centered on its molecular weight, and presents a validated, step-by-step synthetic protocol. Furthermore, it outlines a robust framework for its analytical characterization, ensuring structural integrity and purity. The guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively synthesize, validate, and utilize this versatile chemical scaffold in their research endeavors.

Core Physicochemical Properties and Identifiers

This compound is a substituted aromatic heterocycle. Its structure is defined by a central 1,2,4-triazole ring, which is a well-established pharmacophore in numerous clinically approved drugs.[1][2] The key physical and chemical identifiers for this compound are summarized below, providing a foundational dataset for experimental design and computational modeling.

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis, for preparing solutions of known molarity, and as a primary validation point in mass spectrometry analysis. The theoretical molecular weight, derived from its molecular formula, is a fundamental constant for this compound.

| Property | Value | Source |

| Molecular Weight | 316.983 g/mol | [3] |

| Molecular Formula | C₉H₇Br₂N₃ | [3] |

| CAS Number | 106724-85-0 | [3][4] |

| Canonical SMILES | C1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br | |

| InChI Key | FRAKFBWDPXYIQO-UHFFFAOYSA-N | |

| ChEMBL ID | CHEMBL1864467 | [3] |

| DSSTox Substance ID | DTXSID60363062 | [3] |

The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is not merely a chemical curiosity; it is a "privileged scaffold" in modern drug discovery.[1] Its unique combination of features—hydrogen bonding capability, dipole character, metabolic stability, and rigid structure—allows it to interact with a wide array of biological targets with high affinity.[1] This has led to its incorporation into a multitude of successful drugs spanning various therapeutic areas.

Notably, the 1,2,4-triazole core is central to the mechanism of action of widely used antifungal agents like fluconazole and itraconazole.[2] Its utility also extends to anticancer, antiviral, and anticonvulsant therapies.[1][5] The subject of this guide, this compound, serves as a key intermediate or building block. The two bromine atoms provide reactive handles for further chemical modification via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for screening and lead optimization.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most efficiently achieved through a two-step process. This involves the initial formation of the dibrominated triazole core, followed by a selective N-alkylation with benzyl bromide. This approach ensures high regioselectivity and yield.

Overall Synthetic Workflow

Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole (Precursor)

The precursor, 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6), can be synthesized from 1,2,4-triazole via a bromination reaction, though it is also commercially available. For the purposes of this guide, we will begin with the commercially sourced precursor.

Step 2: N-Benzylation of 3,5-Dibromo-1H-1,2,4-triazole

This protocol describes a standard N-alkylation reaction. The choice of a polar aprotic solvent like Dimethylformamide (DMF) is crucial as it effectively dissolves the triazole salt and facilitates the Sₙ2 reaction mechanism. Potassium carbonate is selected as a mild and cost-effective base, sufficient to deprotonate the triazole ring's N-H proton, thereby activating it as a nucleophile.

Experimental Protocol:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-1H-1,2,4-triazole (1.0 eq, e.g., 2.27 g, 10 mmol).

-

Solvent and Base Addition: Add anhydrous DMF (40 mL) to the flask. Stir the suspension until the solid is partially dissolved. Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq, e.g., 2.07 g, 15 mmol).

-

Reagent Addition: Add benzyl bromide (1.1 eq, e.g., 1.31 mL, 11 mmol) dropwise to the stirring suspension at room temperature.

-

Causality Note: Adding the electrophile (benzyl bromide) dropwise helps to control any potential exotherm and ensures a homogenous reaction.

-

-

Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL). A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts, followed by a small amount of cold diethyl ether to remove non-polar impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white or off-white solid.

Analytical Validation and Quality Control

To ensure the identity, purity, and structural integrity of the synthesized this compound, a suite of analytical techniques must be employed. This self-validating system confirms the successful outcome of the synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the benzyl group's aromatic and methylene protons, while the ¹³C NMR will confirm the carbon framework of the entire molecule.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The observed isotopic pattern will be characteristic of a molecule containing two bromine atoms (a distinctive M, M+2, M+4 pattern). This directly validates the molecular weight.

-

Melting Point (MP): A sharp and consistent melting point range is a strong indicator of the compound's purity.

Expected Analytical Data:

| Technique | Expected Result | Purpose |

| ¹H NMR | Signals for benzylic CH₂ (~5.5 ppm) and aromatic protons (~7.3 ppm). | Structural confirmation and purity assessment. |

| ¹³C NMR | Signals for benzylic CH₂, triazole carbons, and phenyl carbons. | Confirms carbon skeleton. |

| HRMS (ESI-TOF) | [M+H]⁺ calculated for C₉H₈Br₂N₃⁺ should match the observed value. | Confirms molecular formula and weight.[6] |

| Melting Point | A sharp, defined melting range. | Purity assessment. |

Applications in Research and Drug Development

This compound is primarily a versatile intermediate for further chemical synthesis. The two bromine atoms are ideal leaving groups for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the modular and efficient synthesis of a wide range of 3,5-disubstituted-1-benzyl-1H-1,2,4-triazole derivatives. Such libraries are invaluable in screening campaigns for identifying new drug candidates, particularly in the fields of oncology and infectious diseases, where the 1,2,4-triazole scaffold has proven highly effective.[1][5]

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 106724-85-0 [chemicalbook.com]

- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to the Chemical Properties of 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole

Executive Summary: This guide provides a comprehensive technical overview of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The document details its molecular structure, physicochemical properties, a robust synthetic pathway, and its characteristic spectroscopic signature. Emphasis is placed on the compound's chemical reactivity, particularly its utility as a versatile building block in synthetic organic chemistry. The insights herein are curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel molecules.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone pharmacophore in modern medicinal chemistry. This five-membered heterocycle, containing three nitrogen atoms, is a bioisostere of amides and esters, enabling it to engage in crucial hydrogen bonding interactions with biological targets. Its inherent chemical stability and rigid planar structure make it an ideal scaffold for constructing therapeutic agents. Derivatives of 1,2,4-triazole have demonstrated a vast spectrum of pharmacological activities, including antifungal, anticancer, and antiviral properties.

This compound emerges as a particularly valuable intermediate. The N-benzyl group modulates lipophilicity and can introduce specific steric and electronic features, while the two bromine atoms at the 3 and 5 positions of the triazole ring serve as highly versatile synthetic handles. These reactive sites allow for the strategic introduction of diverse functional groups through modern cross-coupling methodologies, making this compound a gateway to extensive libraries of novel, trisubstituted triazole derivatives.

Molecular Structure and Physicochemical Properties

The structural integrity and physical characteristics of a compound are foundational to its application in research and development.

Core Chemical Identifiers

A summary of the key identifiers for this compound is presented below.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 106724-85-0 | [1] |

| Molecular Formula | C₉H₇Br₂N₃ | [1] |

| Molecular Weight | 316.98 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)CN2C(=N/C(=N2)/Br)Br | |

| InChI Key | InChI=1S/C9H7Br2N3/c10-8-13-9(11)14(12-8)6-7-4-2-1-3-5-7/h1-5H,6H2 |

Structural Analysis

The molecule consists of a central, planar 1,2,4-triazole ring. The benzyl group is attached to the N1 position, and two bromine atoms are substituted at the C3 and C5 positions. Based on crystallographic data of analogous structures, the benzyl group is not coplanar with the triazole ring, adopting a twisted conformation. This geometry influences the molecule's packing in the solid state and its interaction with solvents and reagents.

Synthesis and Mechanistic Considerations

While multiple strategies exist for forming 1,2,4-triazole rings, a highly logical and efficient route to the title compound involves the N-alkylation of a pre-formed dibrominated triazole core. This approach is superior to post-alkylation bromination, as it prevents potential side reactions on the electron-rich benzyl ring.

Plausible Synthetic Pathway

The synthesis is best achieved via a two-step process:

-

Bromination of 1H-1,2,4-triazole: The commercially available 1H-1,2,4-triazole is treated with a brominating agent to yield 3,5-dibromo-1H-1,2,4-triazole.

-

N-Benzylation: The resulting dibrominated intermediate undergoes a nucleophilic substitution reaction with benzyl bromide in the presence of a base to afford the final product.

Experimental Protocol: N-Benzylation of 3,5-Dibromo-1H-1,2,4-triazole

This protocol is a self-validating system based on established methodologies for N-alkylation of nitrogen heterocycles.

-

Reagent Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dibromo-1H-1,2,4-triazole (1.0 eq).[2]

-

Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material, followed by the addition of a non-nucleophilic base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the triazole anion. K₂CO₃ is a mild and effective base for deprotonating the triazole N-H.

-

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate of the crude product should form.

-

Purification: Collect the solid by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques. While a full experimental dataset is not publicly available, the expected spectral characteristics can be accurately predicted based on analogous compounds.[3][4][5]

| Technique | Predicted Observation | Rationale |

| ¹H NMR | δ ~5.4-5.6 ppm (s, 2H, -CH₂-); δ ~7.2-7.4 ppm (m, 5H, Ar-H) | The benzylic protons are deshielded by the adjacent nitrogen and phenyl ring, appearing as a characteristic singlet. Aromatic protons of the benzyl group appear in their typical region.[4][5] |

| ¹³C NMR | δ ~52-55 ppm (-CH₂-); δ ~128-135 ppm (Ar-C); δ ~140-150 ppm (C3/C5-Br) | The benzylic carbon signal is distinct. The two brominated carbons of the triazole ring are expected to be significantly downfield.[3] |

| Mass Spec (EI) | M⁺ peak at m/z 315/317/319 (isotopic pattern for Br₂); Fragment at m/z 91 (C₇H₇⁺, tropylium ion) | The molecular ion will show a characteristic isotopic distribution due to the two bromine atoms. The most prominent fragment will likely be the stable tropylium cation from the cleavage of the benzyl group. |

| Infrared (IR) | ~3030 cm⁻¹ (Ar C-H stretch); ~1500-1600 cm⁻¹ (C=N, C=C stretch); ~1220 cm⁻¹ (N-N=N); ~700-800 cm⁻¹ (C-Br stretch) | Expected peaks correspond to the key functional groups within the molecule. |

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its capacity as a synthetic intermediate. The two C-Br bonds are prime sites for metal-catalyzed cross-coupling reactions.

Reactivity of the Dibromo-Triazole Core

The bromine atoms at the C3 and C5 positions are readily displaced, enabling the construction of more complex molecular architectures. This is particularly relevant in drug discovery for scaffold decoration and structure-activity relationship (SAR) studies.

-

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the formation of C-C bonds, yielding 3,5-diaryl-1-benzyl-1H-1,2,4-triazoles.[6][7]

-

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes can introduce alkynyl moieties, which are valuable for further functionalization via click chemistry or as components in natural product synthesis.

-

Chan-Evans-Lam (CEL) Coupling: Copper-catalyzed reactions can be used to form C-N or C-O bonds, for instance, by coupling with amines or phenols.[8]

The two bromine atoms can be substituted sequentially by carefully controlling stoichiometry and reaction conditions, allowing for the synthesis of unsymmetrically substituted 1,2,4-triazoles.

Potential Applications in Research and Development

Given the established biological significance of the 1,2,4-triazole scaffold, this compound is a high-value precursor for:

-

Drug Discovery: Serving as a core template for generating libraries of novel compounds for screening against various therapeutic targets, including kinases, proteases, and microbial enzymes.

-

Agrochemicals: Development of new fungicides and herbicides, a field where triazole derivatives have historically excelled.

-

Materials Science: Synthesis of novel ligands for coordination chemistry, functional polymers, and organic electronic materials.

Conclusion

This compound is a strategically important molecule, combining the favorable properties of the triazole ring with the synthetic versatility of two carbon-halogen bonds. Its straightforward synthesis and predictable reactivity make it an invaluable tool for chemists. This guide has outlined its core properties and demonstrated its potential, providing a solid foundation for its application in advanced chemical synthesis and the development of next-generation functional molecules.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole

This guide provides a comprehensive overview of the synthetic pathway for 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. The synthesis is presented as a robust two-step process, commencing with the bromination of 1H-1,2,4-triazole, followed by the N-benzylation of the resulting dibrominated intermediate. This document details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the necessary characterization techniques to ensure the synthesis of a pure, well-defined final product.

Introduction

1,2,4-Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. Their unique structural and electronic properties have made them privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a benzyl group at the N1 position and bromine atoms at the C3 and C5 positions of the triazole ring can significantly modulate the molecule's lipophilicity, steric profile, and reactivity, making this compound a valuable building block for the synthesis of more complex molecular architectures with potential therapeutic applications.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the electrophilic bromination of the commercially available 1H-1,2,4-triazole to yield 3,5-dibromo-1H-1,2,4-triazole. The second step is a nucleophilic substitution reaction where the dibrominated triazole is N-benzylated using benzyl bromide in the presence of a suitable base.

1-benzyl-3,5-dibromo-1H-1,2,4-triazole NMR analysis

An In-depth Technical Guide to the NMR Analysis of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. Among these, the 1,2,4-triazole core is of particular interest due to its prevalence in pharmacologically active agents. The compound this compound is a key synthetic intermediate, offering versatile handles for further chemical modification at the bromine-substituted positions. Its precise structural characterization is not merely an academic exercise but a critical prerequisite for its use in complex synthetic pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for the structural elucidation of organic molecules. This guide provides an in-depth analysis of this compound, moving from theoretical prediction to a detailed interpretation of its ¹H and ¹³C NMR spectra. The causality behind experimental choices and the logic of spectral assignment are emphasized, reflecting a methodology that ensures scientific integrity and trustworthy results.

Part 1: Molecular Structure and Predicted NMR Signatures

A robust NMR analysis begins not at the spectrometer, but with a thorough examination of the molecule's structure to predict the expected spectral features. This predictive step is crucial for distinguishing expected signals from artifacts and for forming a coherent hypothesis for spectral assignment.

The structure of this compound lacks any element of symmetry (beyond the trivial C1 axis). Consequently, every proton and carbon atom is in a unique chemical environment. We should, therefore, expect to see a distinct resonance for each unique atom.

Caption: Structure of this compound with key groups labeled.

Predicted ¹H NMR Spectrum

Based on established chemical shift principles, we can anticipate the following signals:

-

Benzylic Protons (CH₂): Protons on a carbon adjacent to an aromatic ring typically resonate between 2.2-3.0 ppm.[1][2] However, this CH₂ group is also bonded to a nitrogen atom within the electron-deficient 1,2,4-triazole ring. This strong deshielding effect will shift the signal significantly downfield, likely into the 5.3-5.6 ppm range.[3][4][5] As there are no adjacent protons, this signal is expected to be a singlet.

-

Aromatic Protons (Phenyl Group): The five protons on the benzyl group's phenyl ring will appear in the aromatic region of 6.5-8.5 ppm.[1] Due to free rotation around the C-C bond, the two ortho protons are chemically equivalent, as are the two meta protons. We therefore expect three distinct signals for the ortho, meta, and para protons. These protons will couple with each other, likely resulting in a complex, overlapping multiplet centered around 7.2-7.4 ppm.[5]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, all as singlets[6][7]:

-

Benzylic Carbon (CH₂): This carbon, attached to the triazole nitrogen, is expected in the range of 50-55 ppm.[3][5]

-

Phenyl Carbons: Four signals are expected: one for the ipso-carbon (the one attached to the CH₂ group), one for the two ortho carbons, one for the two meta carbons, and one for the para carbon. These typically appear between 125-140 ppm.[3]

-

Triazole Carbons (C3 & C5): These two carbons are the most distinctive. Carbons bonded to bromine typically appear in the 25-65 ppm range.[6] However, these carbons are part of an aromatic-like heterocyclic system and are also bonded to nitrogen. The combined electronegativity and heavy atom effects of bromine and nitrogen will place these signals significantly downfield. While precise prediction is difficult without empirical data for this specific compound, a range of 140-155 ppm is a reasonable estimate. It is also possible that the quadrupolar nature of the bromine nuclei could lead to signal broadening for these carbons.[8]

Part 2: Experimental Protocol for NMR Analysis

The trustworthiness of NMR data is built upon a robust and well-documented experimental methodology. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

References

- 1. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13Carbon NMR [chem.ch.huji.ac.il]

- 8. pubs.aip.org [pubs.aip.org]

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole

This in-depth technical guide provides a comprehensive exploration of the mass spectrometric behavior of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole. Designed for researchers, scientists, and professionals in drug development, this document will delve into the core principles of its fragmentation, offering field-proven insights into experimental design and data interpretation. We will move beyond simple procedural lists to explain the underlying causality of experimental choices, ensuring a trustworthy and authoritative resource.

Introduction

This compound, with a molecular weight of 316.983 g/mol [1], is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,2,4-triazole moiety is a key pharmacophore found in a wide array of bioactive molecules[2]. The presence of two bromine atoms and a benzyl group introduces specific and predictable fragmentation behaviors under mass spectrometric analysis. Understanding these fragmentation pathways is crucial for the unambiguous identification and structural elucidation of this and related compounds in complex matrices. This guide will explore both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, providing a robust framework for its analysis.

Isotopic Signature: The Bromine Fingerprint

A key characteristic of the mass spectrum of this compound is the distinct isotopic pattern conferred by the two bromine atoms. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, a molecule containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern with a relative intensity ratio of approximately 1:2:1[3]. This pattern serves as a powerful diagnostic tool for confirming the presence of two bromine atoms in the molecular ion and its bromine-containing fragments.

| Ion | Theoretical m/z | Expected Relative Intensity |

| [M]+ | 315.9142 | ~50% |

| [M+2]+ | 317.9122 | ~100% |

| [M+4]+ | 319.9101 | ~50% |

| Caption: Theoretical isotopic distribution for the molecular ion of this compound. |

Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Structure

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides detailed structural information. The fragmentation of this compound under EI conditions is expected to proceed through several key pathways, primarily involving the cleavage of the benzyl group and fragmentation of the triazole ring.

Experimental Protocol: EI-MS Analysis

A robust EI-MS protocol is essential for reproducible fragmentation.

-

Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph.

-

Ionization Energy: Utilize a standard electron energy of 70 eV to induce fragmentation and ensure comparability with library spectra[4][5].

-

Ion Source Temperature: Maintain a source temperature of 200-250 °C to ensure sample volatilization without thermal degradation.

-

Mass Analyzer: Scan a mass range of m/z 50-500 to capture the molecular ion and all significant fragment ions.

Predicted Fragmentation Pathways under EI

The major fragmentation pathways for this compound under EI are predicted to be initiated by the loss of the benzyl group or fragmentation of the triazole ring.

-

Benzylic Cleavage: The most favorable initial fragmentation is the cleavage of the N-benzyl bond. This results in the formation of a stable tropylium ion (C7H7+) at m/z 91, which is often the base peak in the mass spectra of benzyl-substituted compounds[6][7]. The other fragment would be the dibromotriazole radical cation.

-

Triazole Ring Fragmentation: The 1,2,4-triazole ring can undergo characteristic cleavages[2]. A common fragmentation pathway for triazoles is the loss of a nitrogen molecule (N2)[2]. Another typical fragmentation involves the loss of HCN[2]. For the subject molecule, fragmentation of the dibromotriazole moiety after the loss of the benzyl group would lead to a series of bromine-containing ions.

Caption: Predicted EI fragmentation of this compound.

| Fragment Ion | Proposed Structure | Key Fragmentation |

| m/z 91 | Tropylium ion (C7H7+) | Benzylic Cleavage |

| m/z 226/228/230 | [C2HBr2N3]+• | Loss of benzyl radical |

| m/z 184/186/188 | [C2Br2N]+• | Loss of benzyl radical and N2 |

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]+) with minimal fragmentation. This is particularly useful for confirming the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and obtain structural information.

Experimental Protocol: ESI-MS and MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a solvent mixture compatible with ESI, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Ionization Mode: Operate in positive ion mode to generate [M+H]+ ions.

-

Capillary Voltage: Apply a capillary voltage of 3-4 kV[2].

-

Nebulizing Gas: Use nitrogen as the nebulizing and drying gas.

-

MS/MS Analysis: Select the protonated molecular ion ([M+H]+ at m/z 317.9, 319.9, and 321.9) as the precursor ion for collision-induced dissociation (CID). Vary the collision energy to control the degree of fragmentation.

Predicted Fragmentation Pathways under ESI-MS/MS

The fragmentation of the protonated molecule [M+H]+ of this compound is expected to be dominated by the cleavage of the weakest bonds.

-

Loss of the Benzyl Group: Similar to EI, the most likely fragmentation pathway is the loss of the neutral toluene molecule (C7H8) from the protonated molecule, leading to a protonated dibromotriazole fragment.

-

Triazole Ring Opening: Subsequent fragmentation of the protonated dibromotriazole can occur through ring opening and loss of small neutral molecules like N2 or HCN.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragmentation |

| 318/320/322 | 227/229/231 | Toluene (C7H8) | Loss of the benzyl group |

| 318/320/322 | 91 | Dibromotriazole (C2HBr2N3) | Formation of the tropylium ion |

| 227/229/231 | 185/187/189 | N2 | Fragmentation of the triazole ring |

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. The characteristic isotopic pattern of the two bromine atoms is a definitive marker for the presence of this compound and its bromine-containing fragments. Electron ionization provides detailed structural insights through extensive fragmentation, with the formation of the tropylium ion at m/z 91 being a key diagnostic peak. Electrospray ionization, particularly when coupled with tandem mass spectrometry, allows for the confirmation of the molecular weight and controlled fragmentation to elucidate the connectivity of the molecule. By understanding the principles outlined in this guide, researchers can confidently identify and characterize this important triazole derivative in their analytical workflows.

References

- 1. This compound|lookchem [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Studies in organic mass spectrometry. Part 25. Benzyl ion formation in chemical ionisation (methane or isobutane) of some ortho-alkylhetero-substituted diphenylcarbinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Purity and characterization of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole

An In-depth Technical Guide to the Purity and Characterization of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its derivatives are known for a wide spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[2][3] The specific compound, this compound, serves as a valuable intermediate in the synthesis of more complex molecules, where the bromine atoms can be readily displaced or used in cross-coupling reactions to introduce further chemical diversity.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, purification, and rigorous characterization of this compound. The protocols described herein are designed to ensure the production of a highly pure compound, which is a critical prerequisite for reliable biological screening and further synthetic applications.

Part 1: Synthesis of this compound

The synthesis of the target compound is typically achieved through the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole with benzyl bromide. This reaction is a standard nucleophilic substitution where the deprotonated triazole ring acts as the nucleophile.

Reaction Scheme

The reaction proceeds by deprotonating the 3,5-dibromo-1H-1,2,4-triazole with a suitable base, creating a triazolide anion. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the desired product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-1H-1,2,4-triazole (1.0 eq).

-

Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material, followed by the addition of a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[4]

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining DMF and inorganic salts.

-

Drying: Dry the crude product under vacuum to yield the unpurified this compound.

Part 2: Purification

Purification is a critical step to remove any unreacted starting materials, by-products, or residual solvents. The choice of method depends on the nature of the impurities. For this compound, a combination of recrystallization and column chromatography is highly effective.

Purification Workflow

Caption: General purification workflow for the target compound.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water is often effective.

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot Filtration (Optional): If charcoal was used, filter the hot solution to remove it.

-

Crystallization: Slowly add water to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Experimental Protocol: Column Chromatography

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in an appropriate non-polar solvent (e.g., hexane).[4][5]

-

Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Load this onto the top of the packed column.

-

Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[4]

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Part 3: Characterization and Purity Assessment

A battery of analytical techniques is essential to unequivocally confirm the chemical structure and assess the purity of the synthesized this compound.

Summary of Analytical Data

| Technique | Parameter | Expected Result |

| Melting Point | Range | ~60 °C[6] |

| ¹H NMR | Chemical Shift (δ) | ~5.5 ppm (s, 2H, CH₂); ~7.3-7.4 ppm (m, 5H, Ar-H) |

| ¹³C NMR | Chemical Shift (δ) | ~54 ppm (CH₂); ~128-135 ppm (Ar-C); ~145 ppm (C-Br) |

| Mass Spec (EI) | m/z | ~315, 317, 319 (M⁺, isotopic pattern for Br₂) |

| FT-IR | Wavenumber (cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliph. C-H), ~1500 (C=N) |

| Elemental Analysis | % Composition | C: 34.10%, H: 2.23%, N: 13.26%, Br: 50.41% |

Detailed Characterization Methodologies

1. Melting Point Analysis

-

Principle: Pure crystalline solids have a sharp and defined melting point. Impurities typically depress and broaden the melting point range.

-

Protocol: A small amount of the dried, purified solid is packed into a capillary tube and heated slowly in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

-

Interpretation: A narrow melting point range (e.g., < 2 °C) close to the literature value indicates high purity.[6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

-

Protocol:

-

Expected ¹H NMR Spectrum: The spectrum should show a singlet at approximately 5.5 ppm corresponding to the two benzylic protons (CH₂). A multiplet between 7.3 and 7.4 ppm, integrating to five protons, is expected for the aromatic protons of the benzyl group.

-

Expected ¹³C NMR Spectrum: The spectrum will show a peak for the benzylic carbon around 54 ppm. The aromatic carbons will appear in the 128-135 ppm region. The two bromine-substituted carbons of the triazole ring are expected to appear further downfield, around 145 ppm.

3. Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information from its fragmentation pattern.

-

Protocol: A small amount of the sample is introduced into the mass spectrometer, ionized (e.g., by Electron Ionization - EI), and the resulting ions are separated and detected.

-

Interpretation: The molecular formula C₉H₇Br₂N₃ has a molecular weight of approximately 317 g/mol . Due to the natural isotopic abundance of bromine (⁵⁰·⁷% ⁷⁹Br and ⁴⁹·³% ⁸¹Br), the molecular ion peak will appear as a characteristic triplet at m/z values corresponding to the ions containing ⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br, and ⁸¹Br⁸¹Br in an approximate ratio of 1:2:1.[7]

4. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle: FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

-

Protocol: The sample can be analyzed as a KBr pellet or as a thin film.[1] The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Interpretation: The spectrum should display characteristic absorption bands:

-

~3050 cm⁻¹: Aromatic C-H stretching.[8]

-

~2950 cm⁻¹: Aliphatic C-H stretching of the benzyl CH₂ group.

-

~1500 cm⁻¹: C=N stretching of the triazole ring.[8]

-

~1450 cm⁻¹: C=C stretching of the aromatic ring.

-

The absence of a broad N-H stretching band around 3100-3300 cm⁻¹ confirms the N-alkylation of the triazole ring.[9]

-

5. Elemental Analysis

-

Principle: This technique determines the mass percentages of elements (C, H, N, Br) in a compound.

-

Protocol: A weighed sample is combusted in a controlled environment, and the resulting gases are quantitatively analyzed to determine the elemental composition.

-

Interpretation: The experimentally determined percentages should agree with the calculated theoretical values for the molecular formula C₉H₇Br₂N₃ (C: 34.10%, H: 2.23%, N: 13.26%, Br: 50.41%) within a narrow margin of error (typically ±0.4%). This provides strong evidence for the compound's identity and purity.

Conclusion

The successful synthesis, purification, and characterization of this compound require a systematic and multi-faceted analytical approach. By following the detailed protocols in this guide, researchers can confidently prepare and validate this important chemical intermediate. The combination of chromatographic, physical, and spectroscopic data provides a self-validating system, ensuring the high purity and structural integrity of the final compound, making it suitable for subsequent use in drug discovery and materials science.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound|lookchem [lookchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. ijrpc.com [ijrpc.com]

An In-Depth Technical Guide to the Safe Handling and Properties of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from related chemical structures and established principles of laboratory safety to provide a robust framework for its safe handling, synthesis, and potential applications.

Chemical Identity and Physicochemical Properties

This compound is a substituted triazole with a benzyl group attached to one of the nitrogen atoms of the triazole ring and two bromine atoms substituted on the carbon atoms.

| Property | Value | Source |

| Molecular Formula | C₉H₇Br₂N₃ | --INVALID-LINK-- |

| Molecular Weight | 316.98 g/mol | --INVALID-LINK-- |

| CAS Number | 106724-85-0 | --INVALID-LINK-- |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 60 °C | --INVALID-LINK-- |

| Boiling Point | 436.6 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.91 g/cm³ | --INVALID-LINK-- |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Inferred from structural properties |

Hazard Identification and Safety Precautions

2.1. Potential Hazards:

-

Toxicity: Brominated organic compounds can exhibit toxicity, and some have been shown to be persistent in the environment.[1][2] The triazole moiety is a common pharmacophore in antifungal and other therapeutic agents, indicating significant biological activity.[3] Therefore, this compound should be considered potentially toxic upon ingestion, inhalation, or skin contact.

-

Irritation: Similar heterocyclic compounds are known to cause skin and eye irritation.

-

Environmental Hazards: Brominated organic compounds can be hazardous to the environment and should not be released into waterways.[2]

2.2. Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact.

-

Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge and particulate filter should be used.

2.3. Engineering Controls:

-

All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

An eyewash station and safety shower must be readily accessible in the work area.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Handling

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Handling: Avoid creating dust. Use non-sparking tools. Ground all equipment when handling large quantities. Wash hands thoroughly after handling.

Disposal Considerations

Waste disposal should be conducted in accordance with all local, state, and federal regulations.

-

Waste this compound and contaminated materials should be treated as hazardous waste.

-

Incineration: High-temperature incineration with appropriate flue gas scrubbing is a suitable method for the disposal of brominated organic compounds.[4]

-

Neutralization: For small spills, a solution of a reducing agent like sodium bisulfite or sodium thiosulfate can be used for neutralization, followed by absorption onto an inert material.[4]

-

Do not dispose of this chemical down the drain.

Synthesis Protocol: N-Benzylation of 3,5-dibromo-1H-1,2,4-triazole

A plausible and commonly employed method for the synthesis of this compound is the N-alkylation of the precursor 3,5-dibromo-1H-1,2,4-triazole with benzyl bromide. The alkylation of 1,2,4-triazoles can lead to a mixture of N1 and N4 substituted isomers, and the regioselectivity can be influenced by the reaction conditions.[5]

6.1. Materials:

-

3,5-dibromo-1H-1,2,4-triazole

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or acetonitrile as solvent

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

6.2. Experimental Procedure:

-

To a solution of 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

6.3. Visualization of the Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Reactivity and Stability

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to light and air should be avoided.

-

Reactivity: The bromine atoms on the triazole ring are susceptible to nucleophilic substitution and can participate in cross-coupling reactions (e.g., Suzuki, Heck), providing a handle for further functionalization.[4] The benzyl group can be cleaved under certain reductive or oxidative conditions.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Potential Applications in Research and Drug Development

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[3][7] The dibromo- and benzyl-substituents on this core structure offer several avenues for further chemical modification, making this compound a valuable building block for the synthesis of novel bioactive molecules. The bromine atoms can serve as points for diversification through cross-coupling reactions, allowing for the introduction of various functional groups to explore structure-activity relationships.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. While specific hazard data is limited, a cautious approach based on the known properties of related brominated and heterocyclic compounds is essential for its safe handling. Adherence to the safety protocols outlined in this guide will enable researchers to work with this compound confidently and responsibly, unlocking its potential for the development of new chemical entities.

References

- 1. rsc.org [rsc.org]

- 2. Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. researchgate.net [researchgate.net]

1-Benzyl-3,5-dibromo-1H-1,2,4-triazole: A Versatile Synthetic Building Block for Modern Drug Discovery and Materials Science

Abstract

This technical guide provides an in-depth exploration of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, a pivotal synthetic building block. The unique electronic properties conferred by the dibromo-1,2,4-triazole core render this molecule an exceptionally versatile substrate for a variety of high-yield chemical transformations. We will dissect its synthesis, physicochemical characteristics, and reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide is intended for researchers, medicinal chemists, and materials scientists, offering detailed, field-proven protocols and mechanistic insights to empower innovation in drug development and the creation of advanced organic materials.

The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle that has earned the designation of a "privileged structure" in medicinal chemistry.[1] This status is attributed to its unique combination of physicochemical properties, including metabolic stability, a significant dipole moment, and the capacity to act as both a hydrogen bond donor and acceptor.[2] These features allow it to serve as a bioisostere for amide or ester groups, enhancing ligand-receptor interactions and improving pharmacokinetic profiles.[1]

The clinical and commercial success of 1,2,4-triazole derivatives is extensive. Marketed drugs such as the antifungals Fluconazole and Voriconazole, the antiviral Ribavirin, and the non-steroidal aromatase inhibitors Letrozole and Anastrozole for breast cancer therapy all feature this core scaffold.[1][2][3] The broad spectrum of biological activities associated with this moiety—spanning antifungal, antiviral, anticancer, and antibacterial applications—continues to drive research into new derivatives.[4][5]

Synthesis and Physicochemical Properties

The title compound, this compound, is a stable, crystalline solid that serves as an ideal precursor for molecular diversification. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 106724-85-0 | [6] |

| Molecular Formula | C₉H₇Br₂N₃ | [6] |

| Molecular Weight | 316.98 g/mol | [6] |

| Appearance | Off-white to white solid | N/A |

| Solubility | Soluble in DMF, DMSO, DCM, Ethyl Acetate | N/A |

Recommended Synthetic Protocol

The synthesis of this compound is most effectively achieved via a two-step process, beginning with the bromination of the parent heterocycle followed by a regioselective N-alkylation.

Workflow: Synthesis of this compound

Caption: Two-step synthesis of the title compound.

Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole [7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and two dropping funnels, add 1H-1,2,4-triazole (1 eq.) to a mixture of water and dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Simultaneously add a solution of sodium hydroxide (3 eq.) in water and a solution of bromine (2.1 eq.) in DCM dropwise to the stirred triazole mixture. Critically, maintain the internal temperature below 20°C throughout the addition.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight.

-

Work-up: Add concentrated hydrochloric acid to the reaction solution. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 3,5-dibromo-1H-1,2,4-triazole as a solid.

Step 2: Synthesis of this compound (Adapted from standard alkylation procedures)[2][8]

-

Reaction Setup: Dissolve 3,5-dibromo-1H-1,2,4-triazole (1 eq.) in anhydrous dimethylformamide (DMF). Add potassium carbonate (1.5 - 2.0 eq.) to the solution.

-

Reagent Addition: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

The Reactivity Landscape: A Gateway to Molecular Diversity

The synthetic utility of this compound stems from the high reactivity of the carbon-bromine (C-Br) bonds at the C3 and C5 positions. The electron-withdrawing nature of the triazole ring system significantly activates these positions, making them prime sites for functionalization through a variety of powerful chemical transformations.

Diagram: Reactivity of this compound

Caption: Key transformations of the building block.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The dibrominated triazole core is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide. It is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. This allows for the straightforward introduction of diverse aryl and heteroaryl moieties at the C3 and C5 positions of the triazole.[8]

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: Double Suzuki-Miyaura Coupling

-

Reaction Setup: To a microwave vial or Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1 eq.), the desired arylboronic acid (2.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like toluene/H₂O/EtOH or dioxane/water.

-

Reaction: Heat the reaction mixture with stirring. For conventional heating, reflux at 80-110°C for 4-12 hours. For microwave-assisted synthesis, heat at 125-150°C for 10-30 minutes.[8] Monitor reaction completion by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 1-benzyl-3,5-diaryl-1H-1,2,4-triazole product.

| Catalyst | Base | Solvent | Temperature (°C) | Time | Typical Yield |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/EtOH | 130 | 4-12 h | Good to High |

| Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF (Microwave) | 150 | 20 min | Moderate to Good |

| Pd(PPh₃)₄ | Choline-OH | Ionic Liquid (MW) | 125 | 10 min | High |

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a dual palladium-copper catalyst system. This reaction provides a direct route to alkynyl-substituted triazoles, which are valuable precursors for further transformations, including click chemistry, or as components in conjugated materials.

Diagram: Sonogashira Catalytic Cycle

Caption: The dual catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Double Sonogashira Coupling [7]

-

Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1 eq.) in an appropriate solvent such as THF or DMF.

-

Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), the copper co-catalyst (e.g., CuI, 2.5 mol%), the terminal alkyne (2.2 eq.), and a base, typically an amine like diisopropylamine (DIPA) or triethylamine (TEA).

-

Reaction: Stir the reaction at room temperature for 3-24 hours. The reaction can be gently heated (40-60°C) if starting materials are sluggish. Monitor completion by TLC.

-

Work-up and Purification: Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to obtain the 1-benzyl-3,5-dialkynyl-1H-1,2,4-triazole.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,2,4-triazole ring makes the C3 and C5 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction mechanism allows for the direct displacement of the bromide ions by a wide range of nucleophiles, offering a powerful, metal-free method for introducing heteroatom functionalities. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.

Diagram: SNAr Mechanism on the Triazole Core

Caption: The stepwise mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocol: General SNAr with Thiol Nucleophiles

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 eq.) in a polar aprotic solvent like DMF or DMSO.

-

Nucleophile Preparation: In a separate flask, prepare the thiolate by adding the desired thiol (2.2 eq.) to a suspension of a base like sodium hydride (NaH, 2.2 eq.) or potassium carbonate (K₂CO₃, 3.0 eq.) in DMF at 0°C.

-

Reaction: Add the triazole solution to the prepared nucleophile suspension. Allow the reaction to stir at room temperature or heat gently (e.g., 60-80°C) for 2-12 hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization.

Note: This protocol can be adapted for other nucleophiles such as amines, alkoxides, and azides, with adjustments to the base and temperature conditions as required.

Conclusion and Future Outlook

This compound is a robust and highly versatile synthetic building block. The predictable and high-yielding reactivity of its C-Br bonds through cornerstone reactions like Suzuki-Miyaura coupling, Sonogashira coupling, and nucleophilic aromatic substitution provides a reliable platform for the rapid generation of molecular complexity. This guide has provided the fundamental knowledge and practical protocols necessary for its effective utilization. For professionals in drug discovery, this scaffold is a gateway to novel compound libraries targeting a wide array of diseases. For materials scientists, it offers a rigid, functionalizable core for the development of new organic electronic materials, ligands, and polymers. The continued exploration of this and related building blocks will undoubtedly fuel future innovations across the chemical sciences.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]

- 7. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-benzyl-3,5-dibromo-1H-1,2,4-triazole: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antiviral, and anticancer properties. The unique electronic configuration of the triazole ring allows for diverse intermolecular interactions, making it a privileged scaffold in drug design. The introduction of specific substituents onto the triazole core can significantly modulate a molecule's physicochemical properties and biological activity. This guide focuses on 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, a derivative that combines the established pharmacological importance of the 1,2,4-triazole ring with the structural features of a benzyl group and bromine atoms. The presence of bromine atoms is of particular interest, as halogenation is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.[1] This document provides a comprehensive overview of the synthesis, and characterization of this compound, and explores its potential applications in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing further studies.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 106724-85-0 | [2] |

| Molecular Formula | C₉H₇Br₂N₃ | [2] |

| Molecular Weight | 316.98 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like DCM, chloroform, ethyl acetate; insoluble in water (predicted) | - |

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step process, starting from the commercially available 1H-1,2,4-triazole. The first step involves the bromination of the triazole ring to yield 3,5-dibromo-1H-1,2,4-triazole. The subsequent step is the N-alkylation of the dibrominated intermediate with benzyl bromide.

Step 1: Synthesis of 3,5-dibromo-1H-1,2,4-triazole (Intermediate)

The synthesis of 3,5-dibromo-1H-1,2,4-triazole is achieved through the electrophilic substitution of 1H-1,2,4-triazole with bromine in a basic medium.[3] The reaction proceeds as follows:

Experimental Protocol:

-

In a reaction vessel, a mixture of 1H-1,2,4-triazole, water, and dichloromethane (DCM) is prepared and cooled to 0°C with stirring.[3]

-

A solution of bromine in DCM and a solution of sodium hydroxide in water are added simultaneously and slowly, dropwise, to the triazole mixture. The temperature is carefully maintained below 20°C during the addition.[3]

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature overnight.[3]

-

Concentrated hydrochloric acid is then added to the reaction mixture.[3]

-

The resulting solid product, 3,5-dibromo-1H-1,2,4-triazole, is isolated by filtration, washed with water, and dried under a vacuum.[3]

Step 2: Synthesis of this compound (Final Product)

The final product is synthesized via the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole with benzyl bromide in the presence of a suitable base and solvent.

Experimental Protocol:

-

To a solution of 3,5-dibromo-1H-1,2,4-triazole in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) is added.

-

The mixture is stirred at room temperature for a short period to allow for the deprotonation of the triazole.

-

Benzyl bromide is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated to ensure complete conversion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the benzylic protons (CH₂) around 5.4-5.6 ppm. The aromatic protons of the benzyl group would appear as a multiplet in the range of 7.2-7.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display signals for the benzylic carbon at approximately 50-55 ppm. The carbons of the phenyl ring will resonate in the aromatic region (125-140 ppm). The two bromine-substituted carbons of the triazole ring are expected to appear at around 140-150 ppm.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (316.98 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and benzylic groups, C=N and C-N stretching of the triazole ring, and C-Br stretching.

Potential Applications in Drug Development

The 1,2,4-triazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][4][5][6] The presence of two bromine atoms and a benzyl group in this compound suggests several potential avenues for its application in drug discovery.

Antifungal and Antibacterial Agents

Halogenated substituents on heterocyclic rings are known to often enhance antimicrobial activity.[1] It is plausible that this compound could serve as a lead compound for the development of novel antifungal or antibacterial agents. The lipophilicity conferred by the benzyl and bromo substituents may facilitate membrane permeability, a crucial factor for antimicrobial efficacy.

Anticancer Agents

Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or receptors that are overexpressed in cancer cells. The dibromo-benzyl substitution pattern of the title compound offers a unique chemical space that could be explored for potential cytotoxic activity against various cancer cell lines.

Enzyme Inhibitors

The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors and metal coordinators, making 1,2,4-triazole derivatives effective enzyme inhibitors. Depending on the overall shape and electronic properties of the molecule, this compound could be investigated as an inhibitor for a range of enzymes relevant to different disease states.

Future Perspectives and Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While detailed biological studies on this specific compound are not yet widely published, its structural features, based on the well-documented activities of related 1,2,4-triazoles, suggest a high potential for pharmacological activity.

This technical guide provides a foundational understanding of its synthesis and key properties, offering a starting point for further research. The proposed synthetic route is robust and relies on well-established chemical transformations. Future work should focus on the optimization of this synthesis, thorough characterization of the compound, and a comprehensive evaluation of its biological activity profile. Screening this compound against a panel of microbial strains and cancer cell lines would be a logical next step to unlock its therapeutic potential. The insights gained from such studies could pave the way for the development of novel and effective therapeutic agents based on the this compound scaffold.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

Application Note: A Guide to the Regioselective Synthesis of 3,5-disubstituted-1-benzyl-1H-1,2,4-triazoles

Introduction: The Privileged 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocyclic motif of profound importance in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have established it as a "privileged scaffold" in drug design.[2] This structural core is present in a wide array of clinically approved drugs demonstrating antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), anticancer (e.g., Letrozole), and anxiolytic (e.g., Alprazolam) activities.[3][4] The substitution pattern on the triazole ring is critical for modulating pharmacological activity. Specifically, the 1,3,5-trisubstituted pattern is a recurring feature in many advanced therapeutic agents.[5]

This application note provides an in-depth guide for researchers and drug development professionals on the synthesis of 3,5-disubstituted-1-benzyl-1H-1,2,4-triazoles. We will explore the critical challenge of regioselectivity in N-alkylation and present detailed, field-proven protocols that prioritize efficiency, yield, and structural verification. The methodologies described herein are designed to be robust and adaptable for a variety of substituents, facilitating the rapid generation of compound libraries for screening and lead optimization.